molecular formula C23H27N5O4 B12421910 N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide

N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide

Cat. No.: B12421910
M. Wt: 437.5 g/mol
InChI Key: WCMZNERNVHGISY-UHFFFAOYSA-N
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Description

N-hydroxy-N’-(4-methoxyphenyl)-N’-[(1-phenyltriazol-4-yl)methyl]heptanediamide is a synthetic organic compound that belongs to the class of hydroxamic acids. This compound is characterized by the presence of a hydroxamic acid functional group, a methoxyphenyl group, and a phenyltriazole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-N’-(4-methoxyphenyl)-N’-[(1-phenyltriazol-4-yl)methyl]heptanediamide typically involves multiple steps:

    Formation of the Hydroxamic Acid Group: This can be achieved by reacting a suitable amide precursor with hydroxylamine under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenyl halide or a related derivative, which can be coupled to the intermediate product using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Phenyltriazole Moiety: The phenyltriazole group can be introduced through a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxamic acid group can undergo oxidation to form the corresponding nitroso compound.

    Reduction: The nitroso compound can be reduced back to the hydroxamic acid or further reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-hydroxy-N’-(4-methoxyphenyl)-N’-[(1-phenyltriazol-4-yl)methyl]heptanediamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-hydroxy-N’-(4-methoxyphenyl)-N’-[(1-phenyltriazol-4-yl)methyl]heptanediamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The hydroxamic acid group can chelate metal ions in the active site of metalloproteases, inhibiting their activity.

    Signal Transduction Pathways: The compound may modulate various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-N’-(4-methoxyphenyl)-N’-[(1-phenyltriazol-4-yl)methyl]hexanediamide
  • N-hydroxy-N’-(4-methoxyphenyl)-N’-[(1-phenyltriazol-4-yl)methyl]octanediamide

Uniqueness

N-hydroxy-N’-(4-methoxyphenyl)-N’-[(1-phenyltriazol-4-yl)methyl]heptanediamide is unique due to its specific chain length and the combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a potent enzyme inhibitor and its potential therapeutic applications set it apart from other similar compounds.

Biological Activity

N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a heptanediamide backbone with N-hydroxy and methoxy phenyl substituents, along with a triazole moiety. Its molecular formula is C20H24N4O3C_{20}H_{24}N_4O_3, and it possesses significant lipophilicity, which may enhance its bioavailability.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar triazole derivatives can inhibit the growth of resistant bacterial strains such as Pseudomonas aeruginosa and Bacillus cereus at minimal inhibitory concentrations (MIC) as low as 0.5 µg/mL .

CompoundMIC (µg/mL)Target Organisms
Triazole Derivative A0.5Pseudomonas aeruginosa
Triazole Derivative B0.5Bacillus cereus

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrate that compounds with similar structural motifs inhibit histone deacetylase (HDAC), which plays a crucial role in cancer cell proliferation . The compound's ability to induce apoptosis in cancer cells was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Anti-inflammatory Effects

In the context of inflammation, the compound has shown potential in mitigating inflammatory responses. A study involving a benzimidazole derivative with structural similarities reported significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6 when administered in models of intestinal mucositis induced by chemotherapy agents . This suggests that this compound may exert protective effects against chemotherapy-induced inflammation.

Study on Antimicrobial Efficacy

A comparative study evaluated various triazole derivatives against common pathogens. The results indicated that compounds structurally related to this compound exhibited significant antimicrobial activity, particularly against multidrug-resistant strains, highlighting the potential for development into therapeutic agents .

Investigation of Anticancer Properties

In another study, the compound was subjected to cytotoxicity assays against breast cancer cell lines. The results demonstrated a dose-dependent increase in cell death, with IC50 values indicating effective inhibition of tumor growth at concentrations achievable in clinical settings .

Properties

Molecular Formula

C23H27N5O4

Molecular Weight

437.5 g/mol

IUPAC Name

N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide

InChI

InChI=1S/C23H27N5O4/c1-32-21-14-12-19(13-15-21)27(23(30)11-7-3-6-10-22(29)25-31)16-18-17-28(26-24-18)20-8-4-2-5-9-20/h2,4-5,8-9,12-15,17,31H,3,6-7,10-11,16H2,1H3,(H,25,29)

InChI Key

WCMZNERNVHGISY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CN(N=N2)C3=CC=CC=C3)C(=O)CCCCCC(=O)NO

Origin of Product

United States

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